molecular formula C14H19ClN2O2S B6286297 DACN(Tos)*HCl CAS No. 2331322-18-8

DACN(Tos)*HCl

Cat. No.: B6286297
CAS No.: 2331322-18-8
M. Wt: 314.8 g/mol
InChI Key: GTZOSSXITQXUOW-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfonyl]-1,5-diazacyclonon-7-yne hydrochloride: is a click chemistry reagent containing a cycloalkyne group. The alkyne moiety within the ring has a unique bent structure and high reactivity toward cycloaddition reactions, such as strain-promoted azide-alkyne cycloadditions by using cycloalkynes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)sulfonyl]-1,5-diazacyclonon-7-yne hydrochloride involves the reaction of 1,5-diazacyclonon-7-yne with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of 1-[(4-Methylphenyl)sulfonyl]-1,5-diazacyclonon-7-yne hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-1,5-diazacyclonon-7-yne hydrochloride involves its high reactivity toward cycloaddition reactions. The alkyne moiety within the ring has a unique bent structure, which facilitates strain-promoted azide-alkyne cycloadditions. This reactivity is harnessed in various applications, including molecular conjugation and bioconjugation .

Comparison with Similar Compounds

  • 1-[(4-Methylphenyl)sulfonyl]-1,5-diazacyclonon-7-yne
  • 1-[(4-Methylphenyl)sulfonyl]-1,5-diazacyclonon-7-yne maleimide

Uniqueness: 1-[(4-Methylphenyl)sulfonyl]-1,5-diazacyclonon-7-yne hydrochloride stands out due to its high thermal and chemical stability along with comparable click reactivity. Its unique bent structure and high reactivity toward cycloaddition reactions make it a valuable reagent in click chemistry and bioconjugation .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yne;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S.ClH/c1-13-5-7-14(8-6-13)19(17,18)16-11-3-2-9-15-10-4-12-16;/h5-8,15H,4,9-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZOSSXITQXUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCC#CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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